1-(3,4-Diethoxyphenyl)propan-2-one

Lipophilicity Membrane permeability Drug-likeness

1-(3,4-Diethoxyphenyl)propan-2-one (CAS 93635-48-4), also known as 3,4-diethoxyphenylacetone, is a synthetic phenylpropan-2-one derivative belonging to the class of 3,4-dialkoxyphenyl ketones. It features a propan-2-one side chain on a benzene ring substituted with two ethoxy groups at the 3- and 4-positions.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 93635-48-4
Cat. No. B7881875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Diethoxyphenyl)propan-2-one
CAS93635-48-4
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC(=O)C)OCC
InChIInChI=1S/C13H18O3/c1-4-15-12-7-6-11(8-10(3)14)9-13(12)16-5-2/h6-7,9H,4-5,8H2,1-3H3
InChIKeyNMOOATWRZFHKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Diethoxyphenyl)propan-2-one (CAS 93635-48-4): A Lipophilic Dialkoxy Ketone Building Block for Selective PDE4 and DHFR Inhibitor Synthesis


1-(3,4-Diethoxyphenyl)propan-2-one (CAS 93635-48-4), also known as 3,4-diethoxyphenylacetone, is a synthetic phenylpropan-2-one derivative belonging to the class of 3,4-dialkoxyphenyl ketones. It features a propan-2-one side chain on a benzene ring substituted with two ethoxy groups at the 3- and 4-positions. The compound has a molecular weight of 222.28 Da, a calculated LogP of 2.62, and a topological polar surface area (PSA) of 35.53 Ų [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor to the 3,4-diethoxybenzyl pharmacophore found in clinically relevant phosphodiesterase-4 (PDE4) inhibitors such as drotaverine, and as a building block for dihydrofolate reductase (DHFR)-targeting antibacterial agents [2].

Procurement Note: Why 3,4-Dimethoxyphenylacetone Cannot Simply Replace the 3,4-Diethoxy Analog in PDE4-Selective and DHFR-Targeting Programs


Substituting 1-(3,4-diethoxyphenyl)propan-2-one with the structurally similar and commercially common 3,4-dimethoxy analog (CAS 776-99-8) introduces a quantifiable shift in lipophilicity (ΔLogP ≈ +1.38) that directly impacts membrane permeability, metabolic stability, and off-target binding profiles [1]. More critically, published structure–activity relationship (SAR) studies on 2,4-diaminobenzylpyrimidine inhibitors demonstrate that the replacement of methoxy with ethoxy groups alters the bacterial-versus-vertebrate DHFR isozyme selectivity profile—the diethyl congener loses activity on vertebrate DHFR isoforms relative to the dimethoxy analogue, thereby conferring a differentiated selectivity window for antibacterial applications [2]. In the context of PDE4-targeting antispasmodic drugs, the 3,4-diethoxy substitution pattern is an essential structural determinant for the enhanced potency and target selectivity observed in drotaverine relative to the non-selective dimethoxy-containing congener papaverine . For procurement decisions where the intended downstream application involves PDE4 selectivity or DHFR isozyme discrimination, generic substitution of the diethoxy motif with a dimethoxy or dihydroxy analog is not functionally equivalent and will compromise the design objectives.

Quantitative Differentiation Evidence: 1-(3,4-Diethoxyphenyl)propan-2-one vs. 3,4-Dimethoxy and Closest Analogs


LogP 2.62 vs. 1.24: A 23.7-Fold Increase in Lipophilicity Over the 3,4-Dimethoxy Analog

The calculated octanol–water partition coefficient (LogP) of 1-(3,4-diethoxyphenyl)propan-2-one is 2.62, compared with 1.24 for the 3,4-dimethoxy analog (CAS 776-99-8) [1][2]. This ΔLogP of +1.38 corresponds to an approximately 23.7-fold higher equilibrium concentration in the organic phase, predicting significantly enhanced passive membrane permeability and potential blood–brain barrier penetration for the diethoxy compound relative to its dimethoxy counterpart.

Lipophilicity Membrane permeability Drug-likeness

DHFR Isozyme Selectivity: The Diethyl Congener Shifts Selectivity Away from Vertebrate DHFR vs. the 3,4-Dimethoxy Analogue

In a head-to-head SAR study of 2,4-diamino-5-benzylpyrimidine DHFR inhibitors, the 3,4-dimethoxy analogue (compound 19) was 10-fold less inhibitory to Escherichia coli DHFR than the parent trimethoprim but was 3–4 times more potent on vertebrate (rat and chicken liver) DHFR isozymes. In contrast, the 3,4-diethyl congener (compound 10) followed compound 19 in E. coli DHFR binding affinity but exhibited reduced activity on rat and chicken DHFR [1][2]. This indicates that the ethoxy-for-methoxy substitution attenuates vertebrate DHFR binding while preserving bacterial enzyme affinity, thereby sharpening the bacterial selectivity window.

Dihydrofolate reductase Antibacterial selectivity Isozyme discrimination

Precursor to PDE4-Selective Drotaverine vs. Non-Selective Papaverine: The Pharmacophore Origin of 2.5× Greater Antispasmodic Potency

1-(3,4-Diethoxyphenyl)propan-2-one serves as the key building block for the 3,4-diethoxybenzyl pharmacophore present in drotaverine, a selective PDE4 inhibitor [1]. Drotaverine exhibits a 2.5-fold greater antispasmodic potency compared to papaverine, the non-selective PDE inhibitor that contains a 3,4-dimethoxy substitution pattern . The patent synthesis of drotaverine hydrochloride explicitly employs 3,4-diethoxyphenyl intermediates (3,4-diethoxyphenylacetic acid and 3,4-diethoxyphenethylamine) derived from this ketone class, distinguishing it from the dimethoxy-based route used for papaverine [1].

Phosphodiesterase-4 inhibition Antispasmodic selectivity Drotaverine synthesis

Physicochemical Property Divergence: Molecular Weight, Rotatable Bonds, and Formulation-Relevant Parameters vs. the 3,4-Dimethoxy Analog

The diethoxy compound exhibits a molecular weight of 222.28 Da (vs. 194.23 Da for the dimethoxy analog) and contains 6 rotatable bonds compared to 4 in the dimethoxy compound [1][2]. While both compounds share 3 hydrogen bond acceptors and 0 hydrogen bond donors, the higher molecular weight and increased conformational flexibility of the diethoxy analog influence physicochemical parameters such as melting point, boiling point, and solubility that are relevant to formulation, storage, and handling in laboratory and industrial settings.

Physicochemical properties Molecular weight Rotatable bonds

Optimal Procurement and Research Use Cases for 1-(3,4-Diethoxyphenyl)propan-2-one (CAS 93635-48-4)


Design and Synthesis of Isozyme-Selective DHFR Inhibitors for Antibacterial Drug Discovery

Research groups developing bacterial DHFR inhibitors with minimized vertebrate DHFR off-target activity should utilize 1-(3,4-diethoxyphenyl)propan-2-one as the phenylpropanone building block. The ethoxy substitution pattern has been experimentally demonstrated to reduce binding to rat and chicken liver DHFR isozymes while preserving E. coli DHFR affinity, as shown in the head-to-head comparison of diethyl congener 10 vs. dimethoxy analogue 19 in the 2,4-diaminobenzylpyrimidine series [1]. This selectivity-shifting property is not achievable with the 3,4-dimethoxy analog, which exhibits 3–4× greater potency on vertebrate isozymes.

Synthesis of PDE4-Selective Inhibitors and Antispasmodic Drug Candidates

Medicinal chemistry teams targeting phosphodiesterase-4 for anti-inflammatory or antispasmodic indications should procure 1-(3,4-diethoxyphenyl)propan-2-one as the gateway intermediate for constructing drotaverine-type benzylisoquinoline pharmacophores. The 3,4-diethoxybenzyl moiety is a critical selectivity determinant, conferring 2.5-fold greater antispasmodic potency over the non-selective dimethoxy-containing papaverine . Patent literature explicitly describes the 3,4-diethoxyphenyl synthetic route as the standard pathway to drotaverine hydrochloride [2].

Pharmacokinetic Optimization of Lead Series Through Controlled Lipophilicity Enhancement

Lead optimization teams requiring a strategic LogP increase of approximately 1.38 units to improve membrane permeability or CNS exposure can employ 1-(3,4-diethoxyphenyl)propan-2-one in place of the 3,4-dimethoxy analog [3]. The 23.7-fold higher partition coefficient provides a quantifiable and reproducible lipophilicity shift without introducing additional heteroatoms or stereocenters, enabling systematic structure–property relationship (SPR) exploration in drug discovery programs.

Physicochemical Reference Standard for Analytical Method Development

Because of its distinct molecular weight (222.28 Da), 6 rotatable bonds, and computational LogP of 2.62, 1-(3,4-diethoxyphenyl)propan-2-one serves as a well-characterized reference compound for HPLC/UPLC method development, logP chromatographic indexing, and mass spectrometry calibration in laboratories working with dialkoxy ketone libraries [3]. Its properties are sufficiently differentiated from the dimethoxy analog (MW 194.23, LogP 1.24) to allow unambiguous chromatographic resolution and identification.

Quote Request

Request a Quote for 1-(3,4-Diethoxyphenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.